N-benzyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide
Description
N-benzyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a benzyl group at the amide nitrogen, a 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl substituent at the pyrazole 5-position, and a carboxamide moiety at the 3-position. Synthesis involves coupling reactions using carbodiimide reagents (e.g., EDCI/HOBT) and deprotection steps, as seen in related compounds .
Properties
Molecular Formula |
C22H24N4O4S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-benzyl-3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-30-20-10-9-17(13-21(20)31(28,29)26-11-5-6-12-26)18-14-19(25-24-18)22(27)23-15-16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,23,27)(H,24,25) |
InChI Key |
BINMQHMAYRYQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide or dimethyl sulfate.
Amidation: The carboxamide group can be formed by reacting the carboxylic acid derivative of the pyrazole with an amine in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of a pyrazole ring, a sulfonamide group, and a methoxy-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 430.54 g/mol. The structural diversity contributes to its potential therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, attributed to the compound's interaction with specific molecular targets within cancer cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.71 | Apoptosis induction |
| PC3 | 6.14 | Cell cycle arrest |
Antimicrobial Properties
N-benzyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has also been evaluated for its antimicrobial effects against various bacterial strains. The presence of the sulfonamide group enhances its activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development in combating resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Inhibition of Enzymatic Activity
The compound has been shown to act as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For example, it may target histone deacetylases (HDACs), which are crucial in regulating gene expression related to cell proliferation and apoptosis . This mechanism highlights its potential as an epigenetic modulator in cancer therapy.
Interaction with Cellular Pathways
Studies have suggested that this compound may influence several signaling pathways, including those involved in inflammation and cellular stress responses. By modulating these pathways, the compound could provide therapeutic benefits beyond anticancer effects, potentially aiding in conditions characterized by excessive inflammation or oxidative stress .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Activity : A study demonstrated that N-benzyl derivatives exhibited potent activity against various tumor cell lines, with specific emphasis on their ability to induce apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : Another investigation revealed that the compound showed significant inhibition against a panel of bacterial strains, with effective minimum inhibitory concentrations (MICs) noted for both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of N-benzyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Sulfonamide Variations :
- The target compound’s pyrrolidin-1-ylsulfonyl group replaces simpler sulfonamides (e.g., sulfamoyl in compound 87 or methylsulfamoyl in D511-0232 ). This substitution likely enhances metabolic stability and membrane permeability due to increased lipophilicity .
- Dimethylsulfamoyl (D511-0400) and methylsulfamoyl (D511-0232) groups introduce varying steric and electronic effects, which may influence receptor affinity .
Amide Group Modifications: The N-benzyl group in the target compound contrasts with N-(3-chloro-4-methoxyphenyl) (D511-0232) and N-[(2-chlorophenyl)methyl] (D511-0400), which introduce halogenated aromatic systems. These modifications could alter pharmacokinetics (e.g., half-life) and target selectivity .
Pyrazole Ring Features :
- The 4,5-dihydro pyrazole in compounds introduces partial saturation, which may reduce conformational flexibility compared to the fully aromatic 1H-pyrazole core of the target compound .
- Trifluoromethyl substitution () enhances electronegativity and may improve binding to hydrophobic pockets in biological targets .
Biological Activity
N-benzyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, anti-cancer, and antimicrobial activities, supported by various studies and findings.
1. Pharmacological Properties
Anti-inflammatory Activity
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
Anticancer Activity
Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including targeting specific kinases involved in tumor growth. For instance, compounds with structural similarities to this compound have been evaluated against BRAF(V600E) mutations, showing significant inhibitory effects . In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain pyrazoles can enhance the cytotoxic effects of conventional chemotherapeutics like doxorubicin, suggesting a potential for combination therapies .
Antimicrobial Activity
this compound has also been investigated for its antimicrobial properties. Similar pyrazole derivatives have shown activity against various bacterial strains, including E. coli and Bacillus subtilis. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
2. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of pyrazole derivatives is crucial for optimizing their biological activity. The presence of specific functional groups significantly influences their pharmacological properties:
| Functional Group | Effect on Activity |
|---|---|
| Methoxy group (–OCH₃) | Enhances anti-inflammatory activity |
| Sulfonamide group (–SO₂NH₂) | Increases binding affinity to target proteins |
| Benzyl group (–C₆H₅CH₂–) | Improves lipophilicity and cellular uptake |
Case Study 1: Anti-inflammatory Effects
A study evaluated a series of pyrazole carboxamide derivatives in a carrageenan-induced edema model in rats. Among these, compounds similar to this compound exhibited significant reduction in paw swelling, comparable to ibuprofen, indicating strong anti-inflammatory potential .
Case Study 2: Anticancer Synergy
In vitro studies demonstrated that combining certain pyrazole derivatives with doxorubicin resulted in enhanced cytotoxicity against resistant breast cancer cell lines. The combination index method indicated a synergistic effect, suggesting that N-benzyl derivatives could be valuable in overcoming drug resistance in cancer therapy .
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial activity of pyrazole derivatives revealed that compounds structurally related to N-benzyl derivatives exhibited notable efficacy against pathogenic fungi and bacteria. For example, one derivative showed higher antifungal activity than established antifungal agents like boscalid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
